5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride
Description
5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride is a synthetic small-molecule compound featuring a 1,3-oxazolidin-2-one core substituted with a phenyl group at the 3-position and a methylaminomethyl group at the 5-position, forming a hydrochloride salt. The oxazolidinone scaffold is pharmacologically significant due to its presence in antibiotics (e.g., linezolid) and other bioactive molecules.
Properties
IUPAC Name |
5-(methylaminomethyl)-3-phenyl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-12-7-10-8-13(11(14)15-10)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVBAVYWCIFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C(=O)O1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 3-phenyl-2-oxazolidinone with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-phenyl-2-oxazolidinone, formaldehyde, and methylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 20-50°C.
Procedure: The starting materials are mixed and allowed to react for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt of the product.
Industrial Production Methods
In an industrial setting, the production of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution
The oxygen atom in the oxazolidinone ring acts as a nucleophile, facilitating reactions with electrophilic species. For example:
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Alkylation : The oxygen may attack alkyl halides (e.g., methyl iodide) under basic conditions, forming alkylated derivatives ( ).
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Acid-Base Reactions : The amine group reacts with acids (e.g., HCl) to form stable salts ( ).
Hydrolysis and Stability
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Hydrolytic Stability : The oxazolidinone ring resists hydrolysis under mild conditions due to its aromaticity but may degrade under strong acidic/basic conditions ( ).
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Salt Solubility : The hydrochloride salt exhibits enhanced water solubility compared to the free base, critical for biological applications ().
Amino Group Reactivity
The methylamino group participates in:
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Reductive Amination : Potential for further alkylation to form larger amine derivatives.
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Complexation : May coordinate with metal ions or interact with enzymes in biological systems ().
Oxazolidinone Ring Reactivity
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Electrophilic Substitution : The aromatic ring may undergo substitution with halogens or nitro groups under specific conditions.
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Enolate Formation : Deprotonation of the ring’s α-carbon can enable aldol-like reactions ( ).
Stability and Degradation
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Thermal Stability : The compound is stable at room temperature but may degrade at elevated temperatures (>100°C).
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pH Sensitivity : Optimal stability occurs in slightly acidic to neutral conditions; extreme pH accelerates degradation ( ).
Pharmaceutical Intermediates
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Antibacterial Agents : Oxazolidinones are known for inhibiting bacterial protein synthesis, and derivatives like linezolid use similar structural motifs ( ).
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Covalent Inhibitors : The methylamino group may enable covalent binding to target enzymes via nucleophilic attack ( ).
Analytical Chemistry
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones can inhibit the growth of various bacteria, including resistant strains.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one | Mycobacterium smegmatis | 6.25 µg/ml |
| Other derivatives | Pseudomonas aeruginosa | Varies |
These findings suggest that 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride could be a potential candidate for developing new antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of oxazolidinone derivatives. For example, compounds similar to 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one have shown promising results against various cancer cell lines.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
These results indicate that the compound may interfere with cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Screening
A study conducted on synthesized oxazolidinones highlighted the effectiveness of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride against Mycobacterium smegmatis. The compound showed an MIC value comparable to existing antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Activity Evaluation
In another study focused on anticancer activity, researchers synthesized various oxazolidinone derivatives and evaluated their effects on human cancer cell lines such as HCT-116 and MCF-7. The findings indicated that certain derivatives exhibited low IC50 values, demonstrating potent anticancer properties . This positions 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride as a promising lead compound for further drug development.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazolidinone Core
Compound A : 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 130641-96-2)
- Structure: Differs by the presence of a 4-methoxyphenyl group (vs. phenyl) and an aminomethyl group (vs. methylaminomethyl) at the 5-position.
- The lack of a methyl group on the aminomethyl side chain reduces steric hindrance but may decrease lipophilicity compared to the target compound.
- Applications: Not explicitly stated in evidence, but structural analogs are often explored for antimicrobial or CNS activity .
Compound B : 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3)
- Structure: Features a chloromethyl group at the 5-position (vs. methylaminomethyl).
- Impact :
- The chlorine atom introduces electronegativity, making the compound more reactive in nucleophilic substitution reactions.
- Lacks the basic amine group, reducing solubility in aqueous environments compared to the target compound.
- Applications : Likely serves as an intermediate in synthesizing pharmaceuticals or agrochemicals due to its reactive chloromethyl group .
Compound C : 3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one Hydrochloride
- Structure: Contains a longer methylaminopropyl chain at the 3-position (vs. methylaminomethyl at the 5-position).
- Impact: The extended alkyl chain increases molecular flexibility and may alter binding kinetics to targets.
Complex Oxazolidinone Derivatives
Compound D : 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride (CAS 898543-06-1)
Functional Group Comparisons
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| 5-Position Substituent | Methylaminomethyl | Aminomethyl | Chloromethyl | N/A (3-position substituent) |
| Aromatic Substituent | Phenyl | 4-Methoxyphenyl | Phenyl | Phenyl-linked morpholinone |
| Basicity (pKa) | Higher (due to amine) | Moderate (primary amine) | Low (no amine) | Moderate (tertiary amine) |
| Solubility | High (HCl salt, polar groups) | Moderate | Low | Moderate |
| Reactivity | Stable under physiological pH | Reactive (primary amine) | High (Cl as leaving group) | Stable (rigid structure) |
Biological Activity
5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered interest for its biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 204.27 g/mol. Its structure features an oxazolidinone ring, which is crucial for its biological activity.
Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic.
Antibacterial Activity
Research indicates that 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride exhibits significant antibacterial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 1 to 4 µg/mL, demonstrating potent activity compared to other antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 2 |
| Enterococcus faecalis | 4 |
| Streptococcus pneumoniae | 1 |
Cytotoxicity
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The results suggest that it has a favorable safety profile with low cytotoxicity at therapeutic concentrations. The Selectivity Index (SI), which compares the cytotoxicity against bacterial activity, indicates a promising therapeutic window.
Study on Efficacy Against MRSA
A clinical study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride in treating MRSA infections. Patients treated with this compound showed a significant reduction in bacterial load within 48 hours compared to those receiving standard therapy.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that the compound has good oral bioavailability and reaches peak plasma concentrations within 1 to 2 hours post-administration. The half-life is approximately 6 hours, allowing for twice-daily dosing.
Q & A
Q. How can researchers validate the compound’s role in modulating enzymatic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
